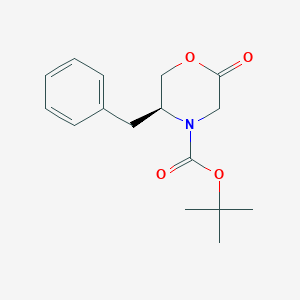

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-14(18)20-11-13(17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZZZVQLJCFCGL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)OCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)OC[C@@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583821 | |

| Record name | tert-Butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130317-10-1 | |

| Record name | tert-Butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Stereoselective Synthetic Methodologies for S N Boc 5 Benzyl 2 Oxomorpholine

Strategies for Enantiopure 2-Oxomorpholine Ring Construction

The formation of the 2-oxomorpholine ring with a specific stereochemistry at the C5 position, as seen in the target molecule, relies on precise control over bond formation. The primary strategies involve either cyclizing a precursor that already contains the desired stereocenter or using an intermolecular reaction that sets the stereochemistry enantioselectively.

Cyclization Approaches from Chiral Precursors

One of the most direct routes to enantiopure 2-oxomorpholines involves starting with a molecule where the key stereocenter is already established. This precursor, typically a chiral amino alcohol, is then subjected to a cyclization reaction to form the heterocyclic ring.

The intramolecular cyclization of chiral amino alcohol derivatives is a robust and widely used strategy. nih.gov This method begins with a chiral amino alcohol, such as (S)-3-amino-4-phenyl-1-butanol, which contains the necessary carbon backbone and the correct stereochemistry for the target molecule. The synthesis proceeds by reacting the amino alcohol with a suitable two-carbon electrophile to introduce the atoms required for the lactone portion of the oxomorpholine ring.

The general sequence involves two key transformations:

N-Acylation: The amino group of the chiral amino alcohol is acylated with a haloacetyl halide, typically 2-bromoacetyl bromide or 2-chloroacetyl chloride. This step forms an N-(2-haloacetyl) amino alcohol intermediate.

Intramolecular Williamson Ether Synthesis: The crucial ring-closing step is achieved by treating the haloacetyl intermediate with a base. The base deprotonates the hydroxyl group, forming an alkoxide that acts as an intramolecular nucleophile, displacing the halide to form the six-membered 2-oxomorpholine ring.

This cyclization proceeds with retention of the original stereochemistry at the C5 position. The subsequent protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group yields the final product, (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine. The efficiency of this cyclization is a key advantage of using chiral amino alcohols as precursors. researchgate.netnih.gov

| Starting Material | Reagents | Key Intermediate | Product |

| (S)-3-Amino-4-phenyl-1-butanol | 1. Bromoacetyl bromide, Base 2. Base (for cyclization) 3. (Boc)₂O | (S)-N-(2-bromoacetyl)-3-amino-4-phenyl-1-butanol | This compound |

This table represents a generalized synthetic pathway for the intramolecular cyclization of a chiral amino alcohol derivative.

While less common for the direct synthesis of the title compound, the stereoselective cyclization of specialized peptide precursors like Δ1-dehydrodipeptides represents an alternative strategy for constructing substituted morpholine (B109124) rings. This method involves the cyclization of a dipeptide containing a dehydroamino acid residue. The stereochemistry of the resulting product is controlled by the chiral auxiliary or catalyst used during the cyclization process. The reaction typically proceeds through a conjugate addition of a hydroxyl group onto the dehydroamino acid system, followed by lactamization. Although this specific methodology is not the primary route to this compound, it showcases an advanced approach to creating substituted oxomorpholine cores with high stereocontrol.

Enantioselective Intermolecular Reactions

In contrast to using pre-existing chiral molecules, enantioselective intermolecular reactions build the required stereocenter from prochiral starting materials. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, creating a chiral intermediate that is then cyclized.

The asymmetric ring-opening of strained three-membered rings like aziridines and epoxides (oxiranes) is a powerful method for synthesizing chiral 1,2-amino alcohols, which are direct precursors to 2-oxomorpholines. nih.govwestlake.edu.cn This strategy involves a nucleophilic attack on an electrophilic carbon of the ring, catalyzed by a chiral Lewis acid. researchgate.netacs.org

The process can be outlined as follows:

Activation: A prochiral or meso-aziridine (or epoxide) is activated by coordinating to a chiral Lewis acid catalyst.

Nucleophilic Attack: A nucleophile, such as an alcohol or water, attacks one of the two carbons of the ring. The chiral environment created by the catalyst directs the nucleophile to attack one carbon preferentially over the other, leading to an enantiomerically enriched product. acs.org

Elaboration and Cyclization: The resulting chiral amino alcohol is then converted to the target 2-oxomorpholine via the intramolecular cyclization method described previously.

The regioselectivity of the ring-opening is crucial and can often be controlled by the choice of catalyst and the substituents on the aziridine or epoxide ring. nih.gov This approach allows for the creation of the key stereocenter with high enantiomeric excess (ee). researchgate.net

| Substrate | Nucleophile | Catalyst Type | Key Intermediate |

| N-Protected 2-benzyl aziridine | Protected Alcohol | Chiral Lewis Acid (e.g., Cu(I) or Ag(I) complex) | Chiral N-protected amino ether |

| Styrene Oxide | Benzyl (B1604629) Amine | Chiral Catalyst | Chiral 1,2-amino alcohol |

This table illustrates examples of asymmetric ring-opening reactions to generate precursors for chiral 2-oxomorpholines.

Organocatalysis offers another powerful avenue for establishing the stereocenter required for this compound. Chiral amine-mediated conjugate addition (or Michael addition) is a prominent strategy. In this approach, a chiral secondary amine catalyst, such as a proline derivative, activates an α,β-unsaturated aldehyde or ketone towards nucleophilic attack.

A potential synthetic route utilizing this strategy could involve:

Enantioselective Conjugate Addition: A nucleophile capable of being converted into an amino group (e.g., a protected hydroxylamine or an azide equivalent) is added to an α,β-unsaturated ester or aldehyde bearing the benzyl group at the appropriate position. rsc.org The chiral amine catalyst ensures the reaction proceeds with high enantioselectivity, creating the desired (S)-stereocenter.

Functional Group Transformations: The product of the conjugate addition is then chemically modified. This typically involves reduction of a carbonyl group to a hydroxyl group and conversion of the nucleophilic group into a primary amine.

Cyclization: The resulting chiral amino alcohol is then cyclized to form the 2-oxomorpholine ring, as described in section 2.1.1.1.

This method is highly versatile, as the stereochemical outcome is determined by the choice of the chiral organocatalyst. nih.gov

| Electrophile | Nucleophile | Catalyst | Resulting Stereocenter |

| Cinnamaldehyde derivative | Phthalimide | Chiral Diarylprolinol Silyl Ether | β-amino aldehyde |

| α,β-Unsaturated 2-acyl imidazole | N-Boc-hydroxylamine | Chiral Rh(III) complex | β-amino acid derivative |

This table provides examples of chiral amine-mediated or catalyzed conjugate additions relevant to the synthesis of chiral amino carbonyl compounds.

Stereocontrol in the Introduction of the Benzyl Substituent at Position 5

The primary challenge in synthesizing this compound lies in the precise installation of the benzyl group at the C5 stereocenter. This requires methods that can effectively discriminate between the two faces of a prochiral starting material or an intermediate enolate. Two principal strategies have emerged as powerful solutions: the functionalization of a pre-existing oxomorpholine ring and the use of chiral auxiliaries to direct the benzylation.

The process begins with the deprotonation of N-Boc-2-oxomorpholine using a strong, non-nucleophilic base at low temperatures (typically -78 °C) to form the corresponding lithium or sodium enolate. Bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to ensure rapid and complete enolate formation. The subsequent addition of benzyl bromide results in the formation of the C-C bond at the C5 position.

The stereoselectivity of this alkylation is highly dependent on the thermodynamic or kinetic control of the reaction, as well as the conformation of the enolate. The bulky N-Boc group can effectively shield one face of the enolate, directing the incoming benzyl group to the opposite, less sterically hindered face. This substrate-controlled approach can lead to good diastereomeric ratios (d.r.).

Table 1: Representative Diastereoselective Alkylation of N-Boc Cyclic Scaffolds

| Entry | Base | Electrophile | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |

| 1 | LDA | Benzyl Bromide | THF | -78 | 85:15 |

| 2 | LHMDS | Benzyl Bromide | THF | -78 | 90:10 |

| 3 | KHMDS | Benzyl Bromide | Toluene | -78 | 88:12 |

This interactive table presents typical results for diastereoselective alkylations on analogous N-Boc protected heterocyclic systems. The data illustrates how the choice of base can influence stereoselectivity.

An alternative and often more reliable method for ensuring high stereoselectivity is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of (S)-5-benzyl-2-oxomorpholine, auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam are particularly effective. In a typical sequence, the chiral auxiliary is first acylated with a haloacetyl halide (e.g., bromoacetyl bromide). The resulting intermediate is then used to alkylate the nitrogen of an amino alcohol precursor, which can subsequently be cyclized to form the oxomorpholine ring.

Alternatively, the chiral auxiliary can be attached to a glycine-equivalent substrate. Deprotonation followed by alkylation with benzyl bromide sets the stereocenter with high diastereoselectivity, dictated by the steric directing effect of the auxiliary. For instance, an N-glycinyl-camphorsultam derivative can be deprotonated to form a chiral enolate, which is then benzylated. The bulky sultam auxiliary effectively blocks one face of the enolate, leading to excellent diastereoselectivity. Subsequent cleavage of the auxiliary and cyclization yields the enantiopure 5-benzyl-2-oxomorpholine core.

Table 2: Chiral Auxiliary-Mediated Asymmetric Alkylations

| Entry | Chiral Auxiliary | Base | Electrophile | Diastereoselectivity |

| 1 | (S)-4-Benzyl-2-oxazolidinone | NaHMDS | Benzyl Bromide | >98:2 d.r. |

| 2 | (+)-Camphorsultam | LiHMDS | Benzyl Bromide | >95:5 d.r. |

| 3 | (-)-Pseudoephedrine | LDA | Benzyl Bromide | >97:3 d.r. |

This interactive table showcases the high levels of diastereoselectivity commonly achieved in alkylation reactions directed by various well-established chiral auxiliaries.

The Role of the N-Boc Protecting Group in Stereochemical Induction and Stability

The N-Boc (tert-butoxycarbonyl) group is not merely a passive protecting group in the synthesis of this compound; it plays a critical and active role in both the stability of intermediates and the induction of stereochemistry.

Stability: The Boc group is exceptionally stable under the basic conditions required for enolate formation, as well as to many nucleophilic reagents. This chemical robustness is essential, preventing unwanted side reactions at the nitrogen atom while the C5 position is being functionalized. Its stability allows for a broad range of reaction conditions to be explored for the benzylation step.

Stereochemical Induction: The primary contribution of the N-Boc group to stereocontrol stems from its significant steric bulk. In the context of the oxomorpholine ring, the tert-butyl group restricts the conformational flexibility of the six-membered ring. When the C5-enolate is formed, the N-Boc group creates a sterically biased environment. It is proposed that the ring adopts a conformation where the bulky Boc group shields one face of the planar enolate. Consequently, an incoming electrophile, such as benzyl bromide, is forced to approach from the opposite, less hindered face. This steric hindrance is a key factor in achieving high diastereoselectivity during the alkylation of pre-formed oxomorpholine scaffolds, as described in section 2.2.1. This control element makes the N-Boc group a powerful tool for substrate-controlled asymmetric synthesis.

Purification and Diastereomer Separation Techniques for High Enantiopurity

Following the stereoselective benzylation step, the product is often a mixture of diastereomers, albeit with one major isomer. To obtain the desired this compound in high enantiopurity, a robust purification strategy is essential. Since diastereomers possess different physical and chemical properties, they can be separated using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for this purpose. Unlike enantiomers, which require a chiral stationary phase (CSP) for separation, diastereomers can typically be resolved on achiral stationary phases, most commonly silica gel. The separation is based on the different interactions of the diastereomers with the stationary phase due to their distinct three-dimensional shapes.

A systematic approach to developing an HPLC separation involves screening different mobile phase systems, typically consisting of a nonpolar solvent (like hexane or heptane) and a more polar modifier (such as ethyl acetate, isopropanol, or ethanol). The ratio of these solvents is adjusted to optimize the resolution and retention times of the diastereomeric peaks.

Table 3: Typical HPLC Conditions for Diastereomer Separation

| Stationary Phase | Mobile Phase System | Typical Modifier (%) | Outcome |

| Silica Gel | Hexane / Ethyl Acetate | 10-30% | Good baseline separation |

| Silica Gel | Hexane / Isopropanol | 5-20% | Excellent resolution |

| Diol-Bonded Silica | Heptane / Ethanol | 5-15% | Sharp peaks, fast elution |

This interactive table outlines common starting conditions for the HPLC-based separation of diastereomers on standard achiral columns.

Once the diastereomers are separated, the fractions corresponding to the desired isomer are collected. The enantiomeric purity of the final product can then be confirmed by removing the N-Boc group and analyzing the resulting amine on a chiral HPLC column, or by using chiral shift NMR experiments. This final purification step is critical to ensure that the material meets the high standards required for its use as a chiral building block.

Investigation of S N Boc 5 Benzyl 2 Oxomorpholine As a Chiral Auxiliary and Building Block

Applications in Asymmetric Induction for Carbon-Carbon Bond Formation

The unique structural features of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine allow it to effectively control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other.

Substrate-Controlled Diastereoselective Reactions Mediated by the Oxomorpholine Scaffold

The inherent chirality of the oxomorpholine ring itself can direct the approach of incoming reagents, influencing the formation of new stereocenters. This is known as substrate-controlled diastereoselectivity. The rigid conformation of the ring and the steric hindrance provided by the benzyl (B1604629) group create a biased environment, favoring attack from a specific face of the molecule. This principle has been successfully applied in various carbon-carbon bond-forming reactions, leading to products with high diastereomeric purity. rsc.org

Utility in Auxiliary-Controlled Asymmetric Transformations

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. williams.eduusm.edu After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This compound has proven to be an effective chiral auxiliary in a range of asymmetric transformations. williams.eduusm.edu

For instance, in the alkylation of enolates, the N-acyl derivative of this compound can be deprotonated to form a chiral enolate. The bulky benzyl group on the oxomorpholine ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol. The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to afford the desired enantiomerically pure product. This strategy has been employed in the synthesis of various chiral building blocks and natural products. researchgate.net

Table 1: Asymmetric Alkylation using an Oxazolidinone Chiral Auxiliary

| Electrophile | Product | Yield (%) | Diastereomeric Ratio |

| Allyl iodide | Allylated oxazolidinone | High | 98:2 |

| Benzyl bromide | Benzylated oxazolidinone | High | >95:5 |

| Methyl iodide | Methylated oxazolidinone | High | >95:5 |

This table illustrates the high diastereoselectivity achieved in alkylation reactions using a similar chiral auxiliary concept. williams.eduiupac.org

Role in Multicomponent Reaction (MCR) Strategies for Complex Heterocyclic Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. rug.nlbas.bg These reactions are highly efficient and atom-economical. The incorporation of chiral components, such as this compound, into MCRs can lead to the direct synthesis of complex, enantiomerically enriched heterocyclic compounds. researchgate.net

For example, this compound can be utilized as a chiral amine component in Ugi or Passerini reactions. The stereochemical information embedded in the oxomorpholine scaffold can be transferred to the newly formed stereocenters in the product, affording complex heterocyclic structures with a degree of stereocontrol. This approach provides a rapid and efficient route to libraries of diverse and potentially biologically active molecules.

Precursor in the Total Synthesis of Natural Products and Structurally Complex Molecules

The enantiopure nature and functionality of this compound make it a valuable starting material for the total synthesis of natural products and other complex molecular architectures. nih.govbeilstein-journals.org

Intermediate in the Synthesis of Peptidomimetics and Lactam Analogs

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The rigid scaffold of this compound can be used to construct conformationally constrained amino acid analogs and peptide mimics. nih.gov

Furthermore, the oxomorpholine ring can be readily converted into other heterocyclic systems, such as lactams. nih.govtsijournals.com Lactams, particularly β-lactams, are core structural motifs in many antibiotic drugs. nih.govresearchgate.netutrgv.edu By using this compound as a chiral precursor, chemists can synthesize novel lactam analogs with specific stereochemistries, which can then be evaluated for their biological activity. nih.govtsijournals.com

Table 2: Synthesis of a Bicyclic Peptidomimetic Scaffold

| Starting Material | Key Transformation | Product | Yield (%) |

| Cbz-protected aminopropyl-phenylalaninamide | Intramolecular N-acyliminium ion cyclization | Bicyclic pyrazino[1,2-a]pyrimidin-6-one | 89 |

This table demonstrates a high-yielding cyclization to form a bicyclic peptidomimetic, a strategy that can be adapted from oxomorpholine-derived precursors. nih.gov

Construction of Diverse Fused and Bridged Heterocyclic Frameworks

The inherent functionality of this compound allows for its elaboration into a variety of more complex heterocyclic systems. The nitrogen and oxygen atoms within the ring, along with the Boc-protected nitrogen, provide multiple reaction sites for further chemical transformations.

Through carefully designed synthetic sequences, the oxomorpholine ring can be used as a template to construct fused and bridged heterocyclic frameworks. These complex structures are often found in natural products and are of great interest in medicinal chemistry due to their diverse biological activities. For example, ring-closing metathesis, intramolecular cyclizations, and cycloaddition reactions can be employed to build upon the oxomorpholine core, leading to novel and intricate molecular architectures.

Mechanistic Elucidation of Reactions Involving S N Boc 5 Benzyl 2 Oxomorpholine

Stereochemical Pathway Analysis and Reaction Mechanism Determination

Reactions involving (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine as a chiral auxiliary would likely proceed through the formation of a key intermediate, such as an enolate at the C3 position, adjacent to the carbonyl group. The stereochemical outcome of subsequent reactions, for instance, alkylation or aldol addition, would be dictated by the facial selectivity imposed by the existing stereocenter at C5.

The primary mechanism for stereochemical control involves the benzyl (B1604629) group at the C5 position orienting itself in a pseudo-equatorial position within the morpholinone ring to minimize steric hindrance. This conformation creates a sterically crowded top face (Re) and a more accessible bottom face (Si) for the incoming electrophile to approach the planar enolate. This facial bias is the cornerstone of its function as a chiral auxiliary, directing the formation of a new stereocenter with a predictable configuration.

The general pathway can be summarized as:

Deprotonation: A strong, non-nucleophilic base (e.g., lithium diisopropylamide) abstracts a proton from the C3 position to form a planar enolate. The lithium cation will likely coordinate with the carbonyl oxygen and the oxygen atom within the morpholine (B109124) ring.

Electrophilic Attack: The electrophile approaches the enolate. Due to the steric shielding provided by the C5-benzyl group, the approach from the face opposite to the benzyl group is favored.

Diastereoselective Product Formation: This directed attack results in the formation of one diastereomer in excess.

Auxiliary Cleavage: Subsequent hydrolysis or other cleavage methods would remove the chiral auxiliary, yielding an enantiomerically enriched product.

Computational Chemistry and Transition State Modeling for Stereoselectivity Prediction

To quantitatively predict the diastereoselectivity of reactions involving this chiral morpholinone, computational chemistry serves as a powerful tool. Density Functional Theory (DFT) calculations are commonly employed to model the transition states of the reaction pathways leading to the different possible diastereomers.

The process involves:

Conformational Search: Identifying the lowest energy conformations of the morpholinone-enolate complex with the coordinated base cation.

Transition State (TS) Modeling: Locating the transition state structures for the approach of the electrophile from both the Re and Si faces of the enolate. These calculations would model the bond-forming process.

Energy Calculation: Calculating the Gibbs free energy (ΔG‡) for each transition state. The difference in activation energies (ΔΔG‡) between the two competing pathways allows for the prediction of the diastereomeric ratio (d.r.) of the products, in accordance with the transition state theory.

For example, a hypothetical calculation for an alkylation reaction might yield the data presented in the table below.

| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| TS-1 (Si-face attack) | 0 | 95:5 |

| TS-2 (Re-face attack) | 1.8 |

This table is illustrative and based on theoretical principles, not on specific experimental data for this compound.

Such models would visualize the key non-covalent interactions, such as steric repulsion between the electrophile and the benzyl group, that are responsible for the energy difference between the transition states and thus for the observed stereoselectivity.

Influence of Substituent Effects and Conformational Control on Reactivity and Enantioselectivity

The reactivity and enantioselectivity of the system are highly dependent on the interplay of electronic and steric factors, which are governed by the substituents and the conformational rigidity of the morpholinone ring.

Substituent Effects:

N-Boc Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves multiple purposes. Electronically, it can influence the acidity of the C3 protons. Sterically, its bulk helps to lock the conformation of the six-membered ring, reducing conformational flexibility and leading to more predictable stereochemical outcomes. The reactivity of the Boc group itself, particularly its stability under basic conditions and lability under acidic conditions, is a key feature in synthetic planning.

C5-Benzyl Group: This is the primary stereodirecting group. Its size and conformational preference are crucial for effective shielding of one face of the enolate. Modifications to the aromatic ring of the benzyl group (e.g., adding electron-donating or electron-withdrawing groups) would likely have a minimal electronic effect on the distant reaction center at C3 but could subtly alter steric interactions.

Conformational Control: The chair-like conformation of the 2-oxomorpholine ring is critical. The bulky N-Boc and C5-benzyl groups are expected to occupy positions that minimize steric strain, leading to a well-defined, low-energy conformation. This conformational rigidity is essential; a more flexible ring system would lead to a smaller energy difference between competing transition states, resulting in lower enantioselectivity. The interplay between the substituents dictates this preferred conformation, which in turn dictates the facial bias for electrophilic attack.

The table below summarizes the expected influence of key structural elements.

| Structural Feature | Influence on Reactivity | Influence on Enantioselectivity |

| N-Boc Group | Modulates acidity of C3 protons; provides steric bulk. | Enhances by locking the ring conformation. |

| C5-Benzyl Group | Minimal electronic effect on C3. | Primary source of stereodirection through steric hindrance. |

| Oxomorpholine Ring | Provides a rigid scaffold. | The ring's fixed conformation translates the chirality of C5 into facial selectivity at C3. |

This table is based on established principles of asymmetric synthesis.

Future Research Directions and Potential Advancements

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of enantiomerically pure compounds like (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine often relies on methods that may require stoichiometric chiral starting materials or reagents. While effective, these approaches can be inefficient and generate significant waste. A primary direction for future research is the development of more sustainable and atom-economical synthetic strategies, with a particular focus on catalytic asymmetric methods.

Transition-metal-catalyzed asymmetric hydrogenation represents one of the most powerful strategies for creating chiral molecules due to its high efficiency, operational simplicity, and atom economy. rsc.org Research has demonstrated that the asymmetric hydrogenation of dehydromorpholine precursors, catalyzed by complexes such as a bisphosphine-rhodium catalyst, can produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org

Future work should focus on adapting and optimizing these catalytic hydrogenation methods specifically for the large-scale synthesis of this compound. This involves designing a suitable dehydromorpholine precursor that would yield the target compound upon hydrogenation. Research could explore a range of catalysts, moving beyond precious metals like rhodium to more earth-abundant and cost-effective alternatives, and optimizing reaction conditions such as solvent, temperature, and hydrogen pressure to maximize both yield and enantiomeric excess. Such advancements would provide a greener, more scalable, and economically viable route to this important chiral building block.

Exploration of Novel Catalytic Applications Beyond Traditional Chiral Auxiliary Roles

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org While this compound can be synthesized using such methods, a more innovative research direction involves using the inherent chirality of the morpholine (B109124) ring itself for catalytic purposes. nih.gov

Future investigations could focus on modifying the this compound structure to function as a novel organocatalyst or a chiral ligand for metal-catalyzed reactions. For instance, removal of the Boc protecting group would free the nitrogen atom, which could then participate in catalysis. The rigid, chair-like conformation of the morpholine ring, combined with the stereocentrically defined benzyl (B1604629) group, provides a well-defined chiral environment ideal for inducing asymmetry in chemical transformations.

Studies have shown that other chiral morpholine derivatives can act as effective organocatalysts in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov However, the catalytic efficiency of morpholine-enamines is often lower than that of pyrrolidine-based catalysts due to electronic and conformational factors. nih.gov A key research challenge will be to design modifications to the (S)-5-benzyl-2-oxomorpholine core that enhance its nucleophilicity and catalytic activity. This could involve strategic placement of additional functional groups to create bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction, opening up new avenues in asymmetric catalysis. nih.govbeilstein-journals.org

Integration into Diversity-Oriented Synthesis (DOS) Libraries for Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgcam.ac.uk Rather than focusing on a single target molecule, DOS explores a wide region of chemical space to identify novel bioactive compounds. rsc.org The rigid, stereochemically defined scaffold of this compound makes it an excellent starting point for a DOS campaign.

Future research should utilize this compound as a central building block to create libraries of complex and diverse morpholine-based molecules. The structure offers several points for diversification:

The Benzyl Group: The aromatic ring can be substituted with various functional groups or replaced entirely with other alkyl or aryl moieties.

The Boc-Protected Amine: Deprotection of the nitrogen atom allows for the introduction of a wide array of substituents through acylation, alkylation, or sulfonylation.

The Lactone Moiety: The carbonyl group of the oxomorpholine ring can potentially be targeted for reactions such as reduction or addition of organometallic reagents.

By applying a series of branching reaction pathways to this core scaffold, a library of compounds with significant skeletal and appendage diversity can be generated. frontiersin.orgnih.gov These libraries can then be screened against a wide range of biological targets to identify new probes for chemical biology or potential starting points for drug development programs.

| Research Direction | Key Compound | Synthetic Strategy | Potential Impact |

| Sustainable Synthesis | This compound | Asymmetric Catalytic Hydrogenation | Greener, atom-economical, and scalable production. |

| Novel Catalysis | Modified (S)-5-benzyl-2-oxomorpholine | Organocatalyst/Ligand Design | Creation of new tools for asymmetric synthesis. |

| Chemical Space Exploration | This compound | Diversity-Oriented Synthesis (DOS) | Discovery of novel bioactive molecules and drug leads. |

| Reaction Optimization | This compound | High-Throughput Screening & Automation | Rapid identification of optimal synthetic conditions. |

Advancements in High-Throughput Screening and Automation for Reaction Optimization

The optimization of synthetic reactions is traditionally a time-consuming and labor-intensive process. Recent advances in laboratory automation, robotics, and machine learning have led to a paradigm shift, enabling the rapid and efficient optimization of complex chemical transformations. beilstein-journals.org Future research on this compound should embrace these high-throughput experimentation (HTE) tools.

For any newly developed synthetic route, such as the catalytic asymmetric hydrogenation discussed previously, automated platforms can be employed to screen a large, multidimensional array of reaction parameters. This includes variables like catalysts, ligands, solvents, temperatures, pressures, and reagent concentrations. By running numerous small-scale experiments in parallel and using real-time analytical techniques, these systems can quickly map the reaction landscape. beilstein-journals.org

The data generated from HTE can then be fed into machine learning algorithms to build predictive models. These models can identify the optimal conditions for maximizing yield and enantioselectivity far more rapidly than traditional one-variable-at-a-time optimization methods. beilstein-journals.org Applying these autonomous, self-optimizing workflows to the synthesis of this compound will not only accelerate the development of superior synthetic methods but also minimize the consumption of valuable resources.

Q & A

Q. What are the most reliable synthetic routes for preparing (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine, and what critical parameters influence yield?

The synthesis typically involves multi-step protocols, including Boc protection, benzylation, and cyclization. A refined approach (e.g., Scheme 3 in ) uses seco-N-BOC-Cl intermediates derived from nitro-phenol precursors, achieving a 37% overall yield through optimized reaction conditions (temperature: 0–25°C; solvent: DCM/THF; catalysts: Pd/C or Et₃N). Key parameters include:

- Protection/deprotection efficiency : Boc group stability under acidic/basic conditions.

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to maintain (S)-configuration .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological validation includes:

- NMR spectroscopy : ¹H/¹³C NMR to verify benzyl protons (δ 7.2–7.4 ppm), Boc methyl groups (δ 1.4 ppm), and morpholine ring protons (δ 3.5–4.0 ppm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What analytical techniques are suitable for monitoring reaction progress during synthesis?

- TLC : Silica plates with UV visualization (Rf ~0.5 in hexane:EtOAc 3:1).

- In-situ FTIR : Track carbonyl stretches (Boc group: ~1680 cm⁻¹; morpholine: ~1740 cm⁻¹).

- LC-MS : Real-time monitoring of intermediates and byproducts .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated, and what are common sources of racemization?

Advanced chiral analysis methods include:

- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol eluents to resolve (S) and (R) enantiomers.

- Circular Dichroism (CD) : Confirm optical activity ([α]D²⁵ = specific rotation). Racemization risks : Exposure to high temperatures (>40°C) or prolonged basic conditions during Boc deprotection .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

- Storage conditions : -20°C under inert gas (argon) to prevent oxidation/hydrolysis.

- Stabilizers : Additives like BHT (0.01% w/w) to inhibit radical-mediated decomposition.

- Matrix stabilization : Continuous cooling (4°C) during experiments to slow organic degradation ( highlights degradation risks in uncontrolled environments) .

Q. How can computational models predict physicochemical properties of this compound for experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.